4-Ethyl-n2,n2-dimethylquinoline-2,6-diamine
Description
4-Ethyl-N²,N²-dimethylquinoline-2,6-diamine is a quinoline derivative featuring an ethyl substituent at the 4-position and dimethylamine groups at the N² position of the quinoline backbone. Quinoline derivatives are widely studied for their applications in pharmaceuticals, organic electronics, and agrochemicals due to their tunable electronic properties and structural versatility.
Properties
Molecular Formula |
C13H17N3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
4-ethyl-2-N,2-N-dimethylquinoline-2,6-diamine |
InChI |
InChI=1S/C13H17N3/c1-4-9-7-13(16(2)3)15-12-6-5-10(14)8-11(9)12/h5-8H,4,14H2,1-3H3 |
InChI Key |
FHFWYDZTVWTBRX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC2=C1C=C(C=C2)N)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-n2,n2-dimethylquinoline-2,6-diamine typically involves the alkylation of quinoline derivatives. One common method is the reaction of 4-ethylquinoline with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and requires a controlled temperature and pressure to achieve optimal yields.
Industrial Production Methods
In industrial settings, the production of 4-Ethyl-n2,n2-dimethylquinoline-2,6-diamine may involve large-scale reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions ensures high efficiency and purity of the final product. The compound is then purified through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-n2,n2-dimethylquinoline-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Quinoline derivatives, including 4-Ethyl-n2,n2-dimethylquinoline-2,6-diamine, have shown promising antimicrobial properties. Research indicates that certain quinoline compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents .
Antitumor Properties
Studies have demonstrated that quinoline derivatives possess antitumor activity. For instance, compounds similar to 4-Ethyl-n2,n2-dimethylquinoline-2,6-diamine have been evaluated against various cancer cell lines, showing significant reductions in cell viability at low concentrations. This suggests their potential in cancer therapy .
Neuroprotective Effects
Recent research has explored the neuroprotective capabilities of quinoline derivatives in the context of neurodegenerative diseases such as Alzheimer’s disease. Compounds designed from the quinoline structure have been shown to inhibit enzymes associated with neurodegeneration, providing a pathway for developing multifunctional agents targeting Alzheimer's .
Materials Science
Organic Light Emitting Diodes (OLEDs)
Quinoline derivatives are being investigated for their application in OLED technology due to their ability to act as efficient light-emitting materials. The incorporation of 4-Ethyl-n2,n2-dimethylquinoline-2,6-diamine into OLEDs can enhance the efficiency and stability of light emission .
Corrosion Inhibition
The compound has potential applications as a corrosion inhibitor in various industrial settings. Quinoline derivatives have been shown to form protective films on metal surfaces, thereby reducing corrosion rates in aggressive environments such as acidic solutions .
Environmental Applications
Pollutant Detection
Quinoline-based compounds have been employed as sensors for detecting environmental pollutants. Their ability to form complexes with metal ions allows for the development of sensitive detection systems for monitoring heavy metals and other contaminants in water sources .
Agrochemicals
The agricultural sector benefits from the application of quinoline derivatives as agrochemicals. These compounds can act as effective pesticides or herbicides due to their biological activity against pests and pathogens affecting crops .
Case Study 1: Antitumor Activity
A study investigated the effects of 4-Ethyl-n2,n2-dimethylquinoline-2,6-diamine on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting strong antitumor properties.
Case Study 2: Neuroprotective Effects
Research focused on synthesizing hybrid compounds based on quinolines showed that these derivatives could inhibit acetylcholinesterase activity effectively. This inhibition is crucial for developing treatments for Alzheimer’s disease .
Mechanism of Action
The mechanism of action of 4-Ethyl-n2,n2-dimethylquinoline-2,6-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 4-Ethyl-N²,N²-dimethylquinoline-2,6-diamine with two structurally related quinoline compounds:
Substituent Effects on Properties
Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamine groups in the target compound are strong electron donors, likely enhancing charge-transfer efficiency in optoelectronic applications. In contrast, the 2,6-difluorobenzyloxy group in ’s compound introduces electron-withdrawing fluorine atoms, which may stabilize excited states or alter absorption spectra .
Steric and Lipophilic Considerations :
- The ethyl group at the 4-position in the target compound increases steric bulk and lipophilicity compared to the methyl group in ’s analog. This could influence crystallization behavior or biological membrane penetration.
- The dimethoxypyrimidinyl substituent in ’s compound adds significant steric hindrance, as evidenced by its single-crystal X-ray structure, which may affect packing in solid-state applications .
Application-Specific Performance: While direct data on the target compound’s external quantum efficiency (EQE) or photoluminescence quantum yield (PLQY) are unavailable, highlights that donor-acceptor designs (e.g., diphenylaminocarbazole in DACT-II) can achieve 100% PLQY via near-zero ΔEST (singlet-triplet energy gap). By analogy, the dimethylamine groups in the target compound may similarly optimize ΔEST for OLED applications . ’s compound is marketed for R&D, suggesting its utility as a synthetic intermediate or bioactive molecule, though specific efficacy data are undisclosed .
Biological Activity
4-Ethyl-n2,n2-dimethylquinoline-2,6-diamine is a compound belonging to the quinoline class, which is recognized for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with related compounds.
Chemical Structure and Properties
The molecular formula of 4-Ethyl-n2,n2-dimethylquinoline-2,6-diamine is C₉H₁₃N₃. Its structure features a quinoline core with an ethyl group and two dimethylamino groups at the 2 and 6 positions, respectively. This structural arrangement enhances its solubility and potential reactivity in biological systems.
Biological Activities
4-Ethyl-n2,n2-dimethylquinoline-2,6-diamine exhibits several notable biological activities:
- Antimicrobial Activity : Quinoline derivatives are known for their antimicrobial properties. Preliminary studies suggest that this compound may serve as an effective lead in drug discovery against various infectious agents.
- Antimalarial Potential : Similar compounds have demonstrated significant antimalarial activity against Plasmodium falciparum. For instance, other quinoline derivatives have shown IC50 values ranging from 0.014 to 5.87 µg/mL in antimalarial assays . While specific data on this compound's activity is limited, its structural similarities suggest potential efficacy.
- Cytotoxicity : Research into related quinoline compounds indicates that they may exhibit cytotoxic effects against cancer cell lines. The mechanisms often involve the induction of apoptosis and interference with cellular signaling pathways .
The biological activity of 4-Ethyl-n2,n2-dimethylquinoline-2,6-diamine can be attributed to its ability to interact with various biological targets:
- Inhibition of Heme Detoxification : Quinoline derivatives are known to inhibit the crystallization of hematin, a byproduct of hemoglobin degradation in malaria parasites. This inhibition disrupts the detoxification process essential for parasite survival .
- Receptor Interaction : The presence of amino groups allows for interactions with various receptors, potentially modulating their activity. This aspect is crucial for understanding both therapeutic effects and side effects.
Comparative Analysis
To highlight the uniqueness of 4-Ethyl-n2,n2-dimethylquinoline-2,6-diamine, a comparison with structurally similar compounds is presented below:
| Compound Name | Molecular Formula | Key Features | Notable Activities |
|---|---|---|---|
| N,N-Dimethylquinoline-2,4-diamine | C₈H₁₁N₃ | Lacks ethyl group | Antimicrobial |
| 3-Methylquinoline | C₉H₉N | Simple methyl substitution | Anticancer |
| 8-Hydroxyquinoline | C₉H₇NO | Hydroxy group enhances chelation | Metal ion chelation |
| 4-Ethyl-n2,n2-dimethylquinoline-2,6-diamine | C₉H₁₃N₃ | Ethyl and dimethylamino groups | Potential antimicrobial |
This table illustrates how the unique combination of substituents in 4-Ethyl-n2,n2-dimethylquinoline-2,6-diamine may enhance its solubility and bioactivity compared to other quinoline derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
